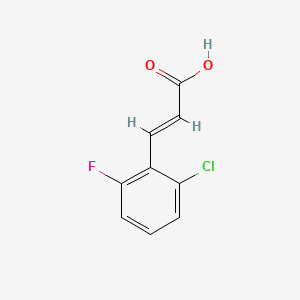

2-Chloro-6-fluorocinnamic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Chloro-6-fluorocinnamic acid is a chemical compound with the linear formula C9H6ClFO2 . It has a molecular weight of 200.598 .

Molecular Structure Analysis

The molecular structure of 2-Chloro-6-fluorocinnamic acid consists of 9 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 2 oxygen atoms . The compound has a double bond stereo .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-6-fluorocinnamic acid are as follows :Aplicaciones Científicas De Investigación

Bioaugmentation in Wastewater Treatment

A study by Amorim et al. (2013) explored the use of a rotating biological contactor for treating shock loadings of 4-fluorocinnamic acid (4-FCA), a compound closely related to 2-Chloro-6-fluorocinnamic acid. The research showed that bioaugmentation with a degrading bacterium improved the treatment system's ability to handle intermittent loading of 4-FCA, though with some limitations due to the accumulation of 4-fluorobenzoate (4-FBA) as an intermediate.

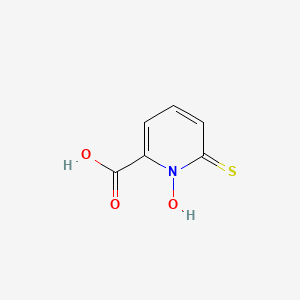

Synthesis of Antibacterial Agents

Matsumoto et al. (1984) conducted research on the synthesis of 1,4-dihydro-4-oxopyridinecarboxylic acids, which involved the introduction of various substituents like chloro and fluoro at specific positions. Their study, published in the Journal of Medicinal Chemistry, demonstrated the successful synthesis of analogues including 6-fluoro analogues, which could have a structural resemblance to 2-Chloro-6-fluorocinnamic acid, highlighting its potential utility in the development of novel antibacterial agents. The full details can be found here.

Biotransformation in Environmental and Industrial Contexts

In a study by Freitas dos Santos et al. (2004), the biotransformation of 4-fluorocinnamic acid, a compound related to 2-Chloro-6-fluorocinnamic acid, was investigated using industrial activated sludge. The study is significant in understanding the environmental fate and potential biodegradation pathways of such compounds in wastewater treatment processes.

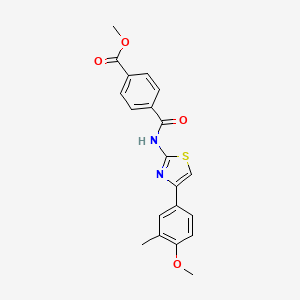

Catalyst in Esterification Processes

Research by Si (2004) demonstrated the synthesis of methyl 4-fluorocinnamate, a derivative of 4-fluorocinnamic acid, by using a strongly acidic cationic exchange resin as a catalyst. This process could be relevant to the utilization of 2-Chloro-6-fluorocinnamic acid in similar esterification reactions for the preparation of chiral medicinal materials.

Fluorometric Analysis in Biological Applications

Welschmeyer (1994) developed a fluorometric method for sensitive measurements of chlorophyll a, free from errors associated with conventional techniques. This study, while not directly involving 2-Chloro-6-fluorocinnamic acid, indicates the potential use of fluorinated compounds like 2-Chloro-6-fluorocinnamic acid in enhancing fluorometric analysis methods in biological research. More information can be found here.

Treatment of Industrial Wastewater

Xiaohong and Ltd Hangzhou (2009) investigated the treatment of 2-Chloro-6-fluorobenzaldehyde manufacturing wastewater using XDA-1 macroporous resin. The study, as detailed here, demonstrates the potential application of similar processes for treating wastewater containing 2-Chloro-6-fluorocinnamic acid.

Safety and Hazards

2-Chloro-6-fluorocinnamic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, and avoid dust formation .

Propiedades

IUPAC Name |

(E)-3-(2-chloro-6-fluorophenyl)prop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClFO2/c10-7-2-1-3-8(11)6(7)4-5-9(12)13/h1-5H,(H,12,13)/b5-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDWALECYVLNBQG-SNAWJCMRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C=CC(=O)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)/C=C/C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-6-fluorocinnamic acid | |

CAS RN |

392-22-3 |

Source

|

| Record name | trans-2-Chloro-6-fluorocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chlorofuro[2,3-c]pyridine](/img/structure/B2427154.png)

![3-(2-chlorophenyl)-5-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B2427165.png)

![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(3-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2427168.png)

![N6-butyl-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2427172.png)